

# ACBI1 solubility in DMSO and cell media

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## Compound of Interest

Compound Name: ACBI1

Cat. No.: B2926427

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## Application Notes and Protocols: ACBI1

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ACBI1** is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase Von Hippel-Lindau (VHL) to induce the degradation of the BAF chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.<sup>[1][2][3][4]</sup> This targeted protein degradation leads to anti-proliferative effects and the induction of apoptosis in cancer cells.<sup>[1][2][5]</sup> These application notes provide detailed information on the solubility of **ACBI1** in common laboratory solvents and protocols for its use in cell-based assays.

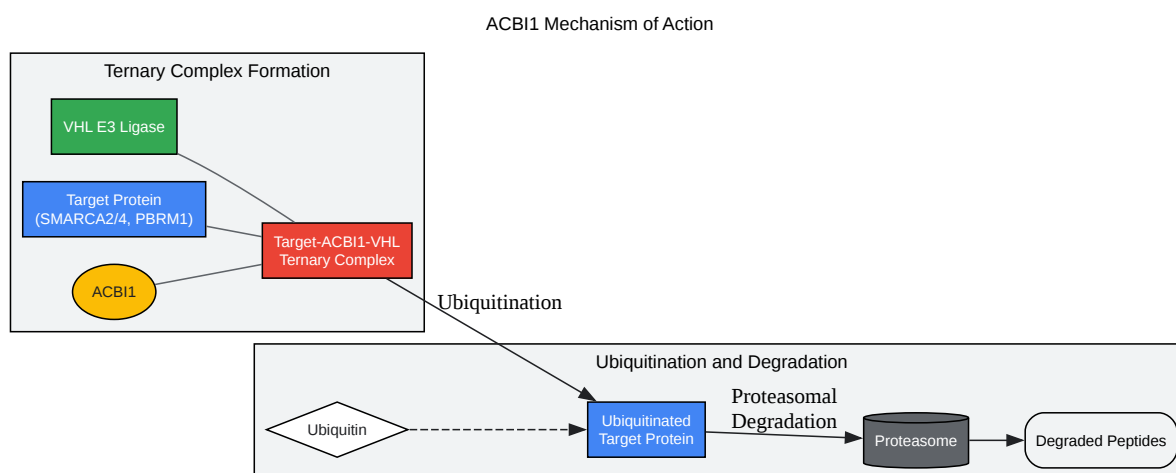
### Data Presentation: Solubility of ACBI1

The solubility of **ACBI1** is a critical factor for its use in in vitro and in vivo studies. Below is a summary of its solubility in Dimethyl Sulfoxide (DMSO) and a typical aqueous buffer used for cell culture experiments. It is important to note that **ACBI1** is practically insoluble in water.<sup>[1]</sup>

Solvent/Medium	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	100	106.82	Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.[1] Sonication may aid in dissolution.[2]
Cell Culture Buffer (e.g., PBS, pH 7.4)	< 0.001	< 0.001	ACBI1 has very low aqueous solubility.[6] Working solutions are prepared by diluting a concentrated DMSO stock.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5	≥ 2.67	A common formulation for in vivo studies.[5]

## Signaling Pathway of ACBI1

**ACBI1** functions as a PROTAC, inducing the degradation of its target proteins. The diagram below illustrates this mechanism of action.



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Caption: Mechanism of action of **ACBI1** as a PROTAC degrader.

## Experimental Protocols

### Protocol 1: Preparation of **ACBI1** Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **ACBI1** in DMSO, which can be used for subsequent dilutions in cell culture media.

Materials:

- **ACBI1** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Equilibrate the **ACBI1** powder to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of **ACBI1** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL (106.82 mM). For example, to prepare 100  $\mu$ L of a 100 mg/mL stock, add 10 mg of **ACBI1** to 100  $\mu$ L of DMSO.
- Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
- If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.<sup>[2]</sup>
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).<sup>[1]</sup>

## Protocol 2: Application of **ACBI1** in a Cell-Based Assay (e.g., Cell Viability)

This protocol outlines the general procedure for diluting the **ACBI1** DMSO stock solution for use in a typical cell-based assay. The final concentration of DMSO in the cell culture medium should be kept low (typically  $\leq 0.5\%$ ) to avoid solvent-induced cytotoxicity.

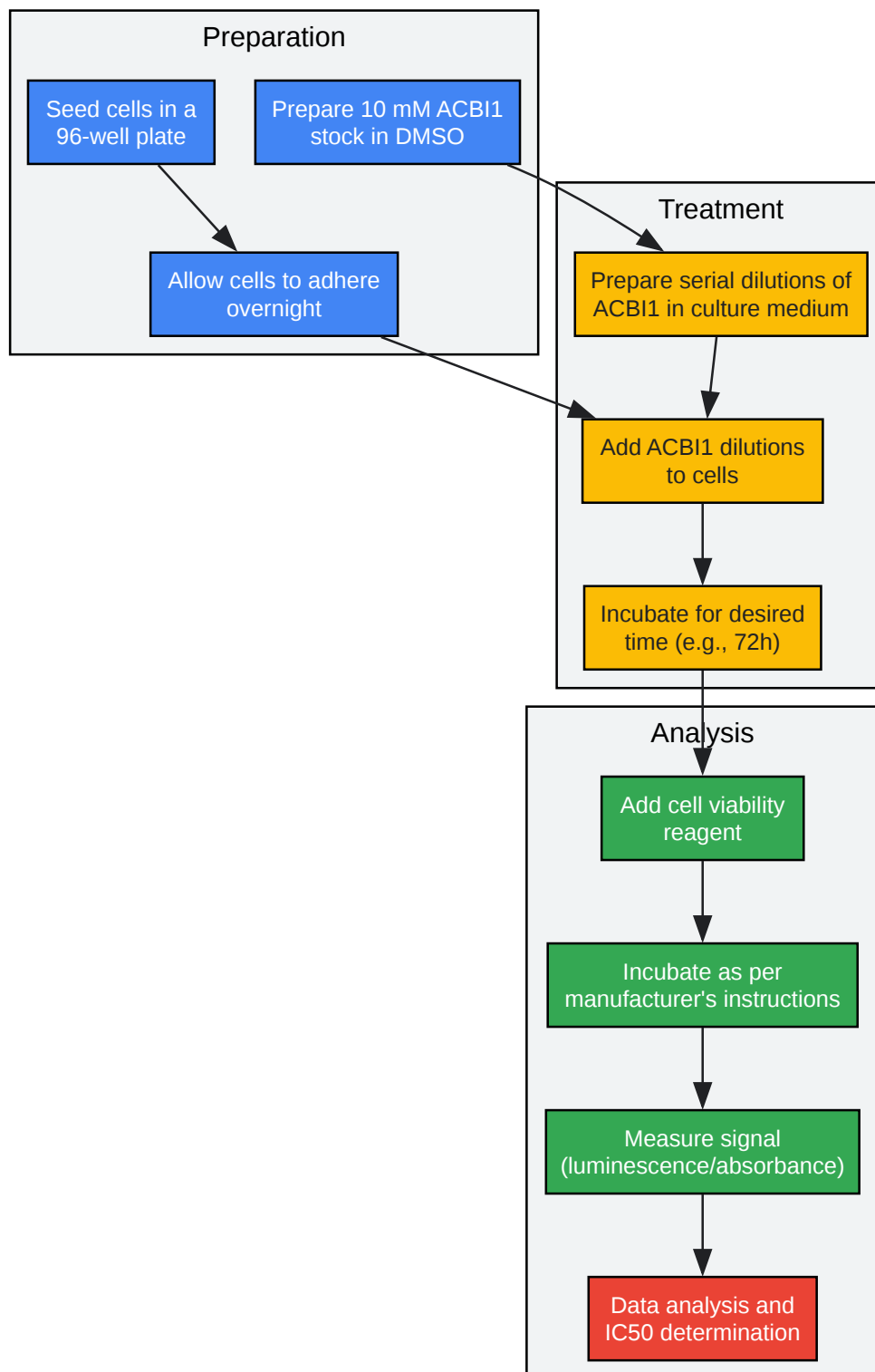
#### Materials:

- Cells of interest cultured in appropriate cell culture medium
- **ACBI1** stock solution in DMSO (e.g., 10 mM)

- Complete cell culture medium
- Multi-well cell culture plates (e.g., 96-well plate)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Experimental Workflow Diagram:

## Workflow for ACBI1 Cell-Based Assay

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Caption: General workflow for assessing the effect of **ACBI1** on cell viability.

#### Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).
- **Preparation of Working Solutions:** a. On the day of treatment, thaw the **ACBI1** DMSO stock solution. b. Prepare a series of intermediate dilutions of **ACBI1** from the stock solution in complete cell culture medium. For example, to achieve a final concentration of 1 µM in the well with a final DMSO concentration of 0.1%, a 1000X stock (1 mM) can be prepared in medium from the 10 mM DMSO stock. c. It is crucial to ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control wells (which should contain the same final concentration of DMSO as the treated wells).
- **Cell Treatment:** a. Remove the old medium from the cells. b. Add the prepared **ACBI1** working solutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
- **Incubation:** Incubate the plate for the desired treatment duration (e.g., 3-7 days for proliferation assays).<sup>[5]</sup>
- **Assessment of Cell Viability:** a. After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's protocol. b. Incubate for the recommended time to allow for the reaction to occur. c. Measure the signal (e.g., luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader.
- **Data Analysis:** a. Normalize the data to the vehicle control. b. Plot the cell viability against the logarithm of the **ACBI1** concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Caco-2 Permeability

For researchers interested in the drug-like properties of **ACBI1**, it has been shown to have a Caco-2 permeability (A-B) of  $2.2 \times 10^{-6}$  cm/s with an efflux ratio of 1.7, suggesting moderate cell permeability.<sup>[7]</sup>

## Concluding Remarks

**ACBI1** is a valuable research tool for studying the roles of SMARCA2, SMARCA4, and PBRM1 in various cellular processes and disease models. Proper handling and consideration of its solubility are essential for obtaining reliable and reproducible results. The protocols provided herein offer guidance for the effective use of **ACBI1** in cell-based applications.

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